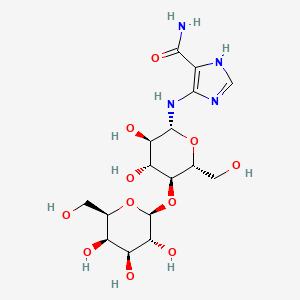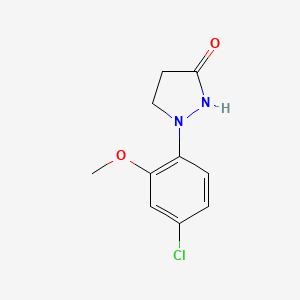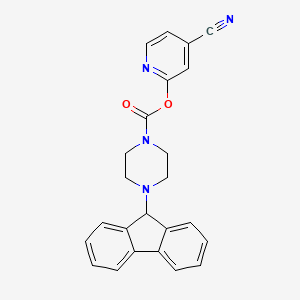
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a fluorenyl group and a cyanopyridine moiety, making it a versatile molecule for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorenyl Group: The fluorenyl group is introduced via a nucleophilic substitution reaction, where the piperazine reacts with fluorenyl halides in the presence of a base.
Attachment of the Cyanopyridine Moiety: The final step involves the reaction of the fluorenyl-substituted piperazine with 4-cyanopyridine-2-carboxylic acid or its derivatives under dehydrating conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyanopyridine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenyl or cyanopyridine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce amine derivatives of the cyanopyridine moiety.
Applications De Recherche Scientifique
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of (4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate: shares similarities with other piperazine derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a fluorenyl group and a cyanopyridine moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for diverse research and industrial applications.
Propriétés
Formule moléculaire |
C24H20N4O2 |
|---|---|
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(4-cyanopyridin-2-yl) 4-(9H-fluoren-9-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C24H20N4O2/c25-16-17-9-10-26-22(15-17)30-24(29)28-13-11-27(12-14-28)23-20-7-3-1-5-18(20)19-6-2-4-8-21(19)23/h1-10,15,23H,11-14H2 |
Clé InChI |
FXNXCSUZLHXTGH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC5=NC=CC(=C5)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


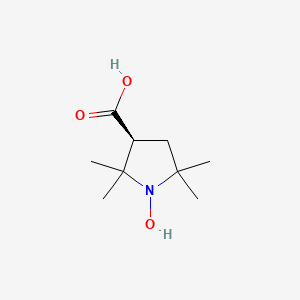
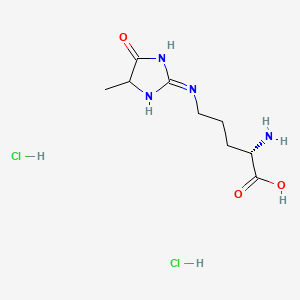

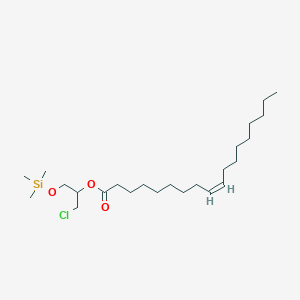
![N,N'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-chloro-N-(2,6-dichlorophenyl)acetamide)](/img/structure/B13849982.png)
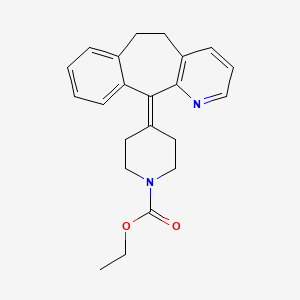
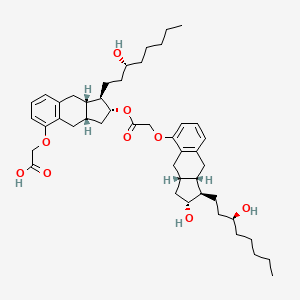
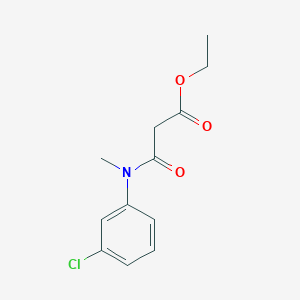

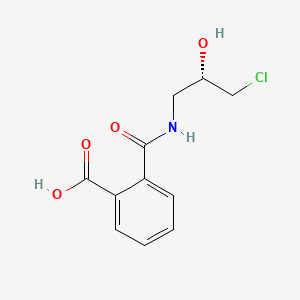
![1-[5-(4-chlorophenyl)thiophen-2-yl]-N-methylmethanamine](/img/structure/B13850015.png)
